molecular formula C20H23ClN2O B11333525 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B11333525
M. Wt: 342.9 g/mol
InChI Key: VYIYRELLMNMUOL-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Moiety: The benzamide group is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chlorophenyl group may play key roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, enhances its three-dimensional structure and potential for specific interactions with biological targets.

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-4-methylbenzamide

InChI

InChI=1S/C20H23ClN2O/c1-15-8-10-16(11-9-15)20(24)22-14-19(23-12-4-5-13-23)17-6-2-3-7-18(17)21/h2-3,6-11,19H,4-5,12-14H2,1H3,(H,22,24)

InChI Key

VYIYRELLMNMUOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3

Origin of Product

United States

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